Cas no 14717-00-1 (1,4-Dioxane-2-carbonitrile)

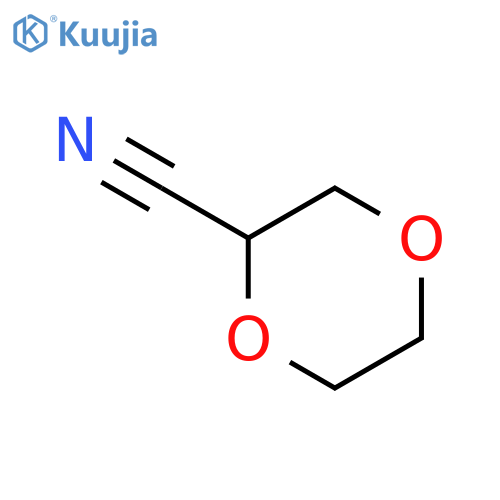

1,4-Dioxane-2-carbonitrile structure

商品名:1,4-Dioxane-2-carbonitrile

1,4-Dioxane-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxane-2-carbonitrile

- 2-Cyan-1.4-dioxan

- P-DIOXANE-2-CARBONITRILE

- SCHEMBL668555

- MFCD08703641

- CS-0358046

- BS-36844

- 14717-00-1

- 2-cyano-1,4-dioxane

- NZQWLOOEEUGXBA-UHFFFAOYSA-N

- DTXSID90544665

-

- MDL: MFCD08703641

- インチ: InChI=1S/C5H7NO2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2

- InChIKey: NZQWLOOEEUGXBA-UHFFFAOYSA-N

- ほほえんだ: C1COC(C#N)CO1

計算された属性

- せいみつぶんしりょう: 113.04800

- どういたいしつりょう: 113.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

- PSA: 42.25000

- LogP: -0.07462

1,4-Dioxane-2-carbonitrile セキュリティ情報

1,4-Dioxane-2-carbonitrile 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,4-Dioxane-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB534595-1 g |

1,4-Dioxane-2-carbonitrile, 95%; . |

14717-00-1 | 95% | 1g |

€529.00 | 2022-07-29 | |

| abcr | AB534595-250 mg |

1,4-Dioxane-2-carbonitrile, 95%; . |

14717-00-1 | 95% | 250MG |

€321.00 | 2022-07-29 | |

| Chemenu | CM181563-1g |

1,4-dioxane-2-carbonitrile |

14717-00-1 | 95% | 1g |

$441 | 2023-03-06 | |

| abcr | AB534595-1g |

1,4-Dioxane-2-carbonitrile, 95%; . |

14717-00-1 | 95% | 1g |

€385.20 | 2024-08-02 | |

| 1PlusChem | 1P007YD3-1g |

1,4-Dioxane-2-carbonitrile |

14717-00-1 | 95% | 1g |

$242.00 | 2025-02-22 | |

| Ambeed | A654636-10g |

1,4-Dioxane-2-carbonitrile |

14717-00-1 | 95+% | 10g |

$3149.0 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1261848-1g |

1,4-Dioxane-2-carbonitrile |

14717-00-1 | 95% | 1g |

$320 | 2025-02-20 | |

| abcr | AB534595-10g |

1,4-Dioxane-2-carbonitrile, 95%; . |

14717-00-1 | 95% | 10g |

€1751.80 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1261848-1g |

1,4-Dioxane-2-carbonitrile |

14717-00-1 | 95% | 1g |

$320 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1261848-1g |

1,4-Dioxane-2-carbonitrile |

14717-00-1 | 95% | 1g |

$320 | 2024-06-07 |

1,4-Dioxane-2-carbonitrile 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

14717-00-1 (1,4-Dioxane-2-carbonitrile) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2039-76-1(3-Acetylphenanthrene)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14717-00-1)1,4-Dioxane-2-carbonitrile

清らかである:99%

はかる:10g

価格 ($):2834.0